
1-Butyl-2-hydroxy-1-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-hydroxy-1-methylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions.
Industrial Production Methods
Industrial production methods for guanidines, including this compound, often involve the use of thiourea derivatives as guanidylating agents. These methods can be catalyzed by various metal catalysts, such as copper or palladium, to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-hydroxy-1-methylguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The guanidine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions typically involve mild temperatures and aqueous or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
1-Butyl-2-hydroxy-1-methylguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other guanidine derivatives.
Mechanism of Action
The mechanism of action of 1-Butyl-2-hydroxy-1-methylguanidine involves its interaction with molecular targets such as enzymes and nucleic acids. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. For example, it can inhibit nitric oxide synthase by binding to its active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Butyl-2-hydroxy-1-methylguanidine include other guanidine derivatives such as:
- 1-Butyl-2-hydroxyguanidine
- 1-Methyl-2-hydroxyguanidine
- 1-Butyl-1-methylguanidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it a valuable compound for various applications .
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-butyl-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-3-4-5-9(2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) |
InChI Key |
GCQCFUIIUZPJEN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(C)/C(=N/O)/N |
Canonical SMILES |
CCCCN(C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




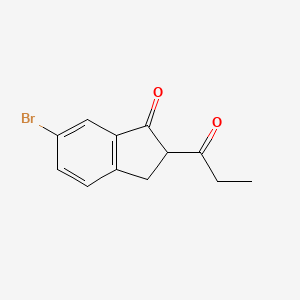
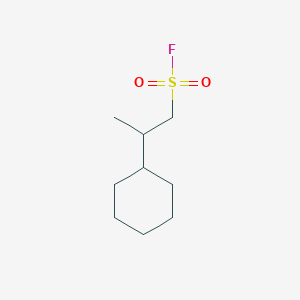

![2-[(Nonan-2-yl)amino]butan-1-ol](/img/structure/B13272919.png)

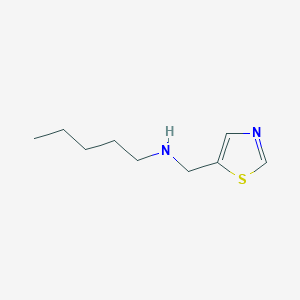
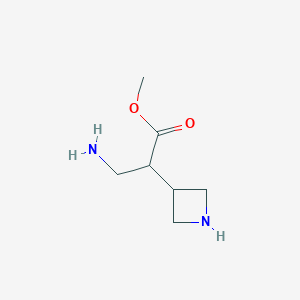
amine](/img/structure/B13272950.png)
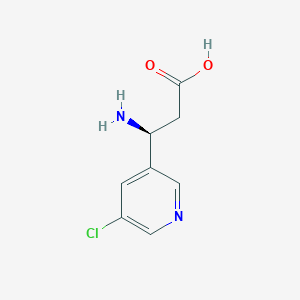

![(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13272972.png)
![(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine](/img/structure/B13272980.png)
